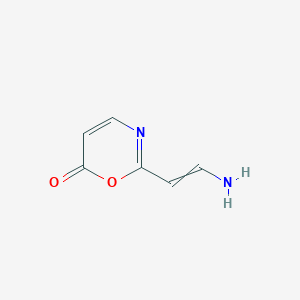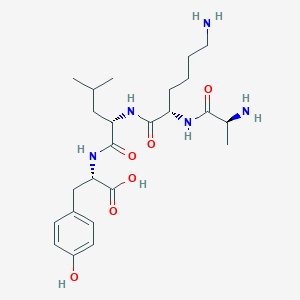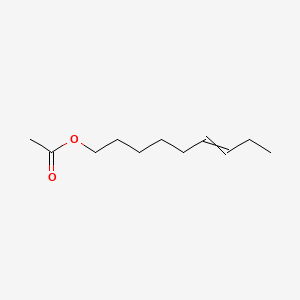![molecular formula C19H17NO B12519601 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-3-methylpyridine](/img/structure/B12519601.png)
2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxy group attached to one of the phenyl rings and a methylpyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine typically involves the coupling of a methoxy-substituted biphenyl with a methylpyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of the methoxy-substituted biphenyl with a halogenated methylpyridine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, including catalyst loading, temperature, and solvent choice, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the phenyl rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid, while reduction of a nitro group can produce 2-(4’-methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine-amine .
Aplicaciones Científicas De Investigación
2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic compounds.
Mecanismo De Acción
The mechanism of action of 2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylpyridine groups can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(Fluoromethoxy)-4’-(S-methanesulfonimidoyl)-1,1’-biphenyl: This compound is similar in structure but contains a fluoromethoxy group and a sulfonimidoyl group, which can alter its chemical and biological properties.
2-(4-(4’-Methoxy-biphenyl-4-yloxy)-butyl)-isoindole-1,3-dione: This compound has an isoindole moiety and a longer alkyl chain, which can affect its solubility and reactivity.
Uniqueness
2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine is unique due to its combination of a methoxy-substituted biphenyl and a methylpyridine group. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H17NO |
|---|---|
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
2-[2-(4-methoxyphenyl)phenyl]-3-methylpyridine |
InChI |
InChI=1S/C19H17NO/c1-14-6-5-13-20-19(14)18-8-4-3-7-17(18)15-9-11-16(21-2)12-10-15/h3-13H,1-2H3 |
Clave InChI |
ISMIJEDVXUYOSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)C2=CC=CC=C2C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


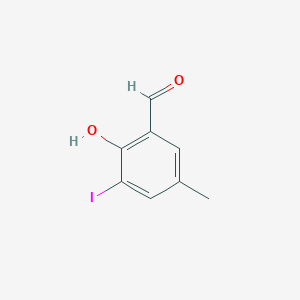

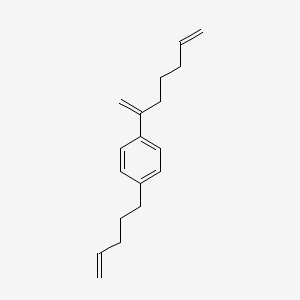
![1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-phenoxyethan-1-one](/img/structure/B12519541.png)

![[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium](/img/structure/B12519546.png)
![N-(2-{5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(4-methylphenyl)acetamide](/img/structure/B12519565.png)
![N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine](/img/structure/B12519570.png)
![3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12519573.png)
![Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12519577.png)
![1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12519583.png)
